N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide
Description
N-(4-Methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide is a structurally complex small molecule featuring a benzothiazole core substituted with a methoxy group at the 4-position, a phenylsulfonyl moiety, and a pyridin-3-ylmethyl group. The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including kinase inhibition and antimicrobial properties . The phenylsulfonyl group introduces strong electron-withdrawing characteristics, which may improve metabolic stability and target affinity. The pyridin-3-ylmethyl substituent adds hydrophilicity and hydrogen-bonding capacity, critical for solubility and receptor engagement.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-30-19-10-5-11-20-22(19)25-23(31-20)26(16-17-7-6-13-24-15-17)21(27)12-14-32(28,29)18-8-3-2-4-9-18/h2-11,13,15H,12,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEIGAYYHDSHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide, with the CAS number 895006-73-2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 467.6 g/mol. The structure incorporates a benzothiazole moiety, a phenylsulfonyl group, and a pyridinylmethyl amide, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 895006-73-2 |
| Molecular Formula | C23H21N3O4S2 |
| Molecular Weight | 467.6 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies assessing antibacterial activity, derivatives showed moderate to strong effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The inhibitory concentration (IC50) values for these compounds ranged significantly, suggesting potential as effective antibacterial agents .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A study highlighted that certain related compounds demonstrated strong inhibitory action against urease with IC50 values as low as 1.13 µM, indicating a promising role in treating conditions related to urease activity .
Table: Enzyme Inhibition IC50 Values
| Compound | IC50 (µM) |
|---|---|
| Compound A | 1.13 |
| Compound B | 0.63 |
| Compound C | 6.28 |
| Reference Standard | 21.25 |
Antifibrillar Activity
Recent studies have explored the antifibrillar properties of benzothiazole derivatives, including this compound. The Thioflavin-T assay demonstrated that certain derivatives could inhibit protein aggregation associated with neurodegenerative diseases, showcasing their potential in therapeutic applications for conditions like Alzheimer's disease .
The biological activity of this compound may be attributed to its structural features that facilitate interaction with biological targets:
- Benzothiazole Moiety : Known for its role in diverse pharmacological activities, including antimicrobial and anticancer effects.
- Phenylsulfonyl Group : Enhances solubility and bioavailability while contributing to enzyme inhibition.
- Pyridine Ring : Often involved in receptor binding and modulation.
Case Studies
- Antimicrobial Efficacy : A study involving synthesized derivatives highlighted their effectiveness against resistant strains of bacteria, suggesting that modifications in the sulfonamide structure can enhance antimicrobial potency.
- Neuroprotective Potential : Research indicated that certain derivatives could prevent fibril formation in α-synuclein proteins, which is crucial for developing treatments for Parkinson's disease.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
